Topic: 3-Hydroxy Citalopram: Synthesis Pathways and Advanced Purification Methodologies
Topic: 3-Hydroxy Citalopram: Synthesis Pathways and Advanced Purification Methodologies
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 3-Hydroxy Citalopram, a critical metabolite and process-related impurity of the selective serotonin reuptake inhibitor (SSRI), Citalopram. As a designated reference standard in major pharmacopeias (Citalopram Related Compound B, USP; Impurity B, EP), the ability to generate and isolate this compound in high purity is essential for analytical method development, quality control, and drug metabolism studies.[1] This document outlines conceptual synthesis strategies based on known degradation pathways and retrosynthetic analysis, and details robust, field-proven protocols for its multi-step purification, including chromatographic separation and final crystallization.
Introduction: The Significance of 3-Hydroxy Citalopram
3-Hydroxy Citalopram (CAS 411221-53-9) is a primary derivative of Citalopram, an antidepressant widely used in the treatment of major depressive disorder.[1] Its significance in pharmaceutical development is twofold:
-
As a Metabolite: It is a product of hepatic metabolism of Citalopram, primarily mediated by cytochrome P450 enzymes.[2] Understanding its pharmacological profile is crucial for a complete safety and efficacy assessment of the parent drug.
-
As an Impurity: It is recognized by regulatory bodies as a potential process-related impurity or degradation product in Citalopram active pharmaceutical ingredient (API).[1] Its presence and quantity must be strictly controlled to ensure the quality and safety of the final drug product.
Structurally, 3-Hydroxy Citalopram introduces a second chiral center at the 3-position of the dihydroisobenzofuran ring, in addition to the existing chiral center at the 1-position. This means the molecule can exist as four possible stereoisomers, making enantioselective synthesis or chiral purification a key consideration for advanced analytical studies.[1]
Part 1: Synthesis and Generation Pathways
While 3-Hydroxy Citalopram is commercially available from specialized suppliers of pharmaceutical standards, its de novo synthesis in a research setting is not widely published.[3][4] The following sections describe the primary ways this compound is generated: as a degradation product and through conceptual synthetic routes derived from established Citalopram chemistry.
Pathway 1: Generation via Forced Degradation
A practical method for generating 3-Hydroxy Citalopram is through the controlled, forced degradation of Citalopram. Studies have shown that hydroxylated derivatives, such as 3-hydroxycitalopram N-oxide, form under hydrolytic conditions.[5] This indicates that the dihydroisobenzofuran ring is susceptible to oxidation, providing a viable, albeit potentially low-yield, method for producing the target compound.
Rationale: Forced degradation studies are mandated by regulatory agencies to establish the intrinsic stability of a drug substance and to identify potential degradation products. By subjecting Citalopram to stress conditions like acid/base hydrolysis, oxidation, and photolysis, one can generate a mixture of impurities, including the desired 3-hydroxy derivative, which can then be isolated.[6][7]
Pathway 2: Conceptual Synthesis via Retrosynthetic Analysis
A logical synthesis can be designed by deconstructing the target molecule. Retrosynthetic analysis of 3-Hydroxy Citalopram suggests two plausible forward-synthesis approaches.[1]
-
Route A: Reduction of a 3-Oxo Intermediate. This approach involves the synthesis of a ketone precursor, "3-Oxo Citalopram," followed by a stereoselective or non-selective reduction of the ketone to the desired secondary alcohol.
-
Route B: Cyclization of a Diol Precursor. This route mirrors the classical synthesis of Citalopram itself. The key disconnection is the C-O ether bond of the dihydroisobenzofuran ring, revealing an open-chain diol precursor.[1] This precursor, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile, is a well-known intermediate in Citalopram synthesis.[8] A modified version of this intermediate containing the additional hydroxyl group would be required.
Diagram: Conceptual Synthetic Pathways
Caption: Conceptual pathways for generating 3-Hydroxy Citalopram.
Part 2: Advanced Purification Methodologies
Regardless of the source—be it a crude synthesis reaction or a forced degradation mixture—a multi-step purification workflow is required to isolate 3-Hydroxy Citalopram with the high purity (>99.5%) needed for a reference standard.
Workflow Overview
The purification strategy follows a logical progression from coarse separation to fine-tuning and enantiomeric resolution, culminating in a final crystallization step.
Diagram: Purification Workflow
Caption: Multi-step workflow for the purification of 3-Hydroxy Citalopram.
Step 1: Initial Work-up via Liquid-Liquid Extraction
Objective: To perform a bulk separation of the target compound from highly polar or non-basic impurities and reagents.
Causality: 3-Hydroxy Citalopram, like its parent compound, contains a tertiary amine (pKa ~9-10). This functional group allows for its selective transfer between aqueous and organic phases by adjusting the pH. At a basic pH (>10), the amine is deprotonated and the molecule becomes soluble in organic solvents. At an acidic pH (<7), it forms a protonated salt, rendering it soluble in the aqueous phase. This differential solubility is exploited to remove non-basic impurities.[8][9]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or toluene.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 10% aqueous acetic acid or dilute HCl). The basic 3-Hydroxy Citalopram will move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Phase Separation: Separate the aqueous layer. This layer now contains the protonated target compound.
-
Basification & Re-extraction: Adjust the pH of the aqueous layer to ~10 with a base (e.g., ammonium hydroxide or NaOH solution). The 3-Hydroxy Citalopram will precipitate or become oily.
-
Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate or isopropyl ether).[8]
-
Drying and Concentration: Dry the resulting organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched free base as an oil or solid.
Step 2: Preparative Reversed-Phase HPLC (Achiral)
Objective: To separate 3-Hydroxy Citalopram from other closely related process impurities and degradation products that were not removed by extraction.
Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. While Citalopram and its derivatives are structurally similar, small changes like the addition of a hydroxyl group alter the polarity enough to allow for separation on a C8 or C18 stationary phase. Stability-indicating HPLC methods developed for Citalopram are explicitly designed to resolve the parent drug from all known impurities, including Impurity B (3-Hydroxy Citalopram), and are therefore directly applicable for its preparative isolation.[5][6]
Protocol: RP-HPLC Purification
-
Column Selection: Utilize a high-capacity preparative C8 or C18 column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm, scaled up to a preparative dimension).[6][10]
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical system consists of a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[5] The buffer is critical for maintaining a consistent pH and ensuring reproducible peak shapes for the basic analyte.
-
Sample Preparation: Dissolve the extract from Step 1 in the mobile phase.
-
Chromatography: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile using a UV detector (typically at 225-240 nm).[6][7]
-
Fraction Collection: Collect the fractions corresponding to the 3-Hydroxy Citalopram peak.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or subjected to another extraction to recover the purified compound.
Table 1: Representative RP-HPLC Conditions for Impurity Separation
| Parameter | Condition 1[5] | Condition 2[6][10] | Rationale |
|---|---|---|---|
| Column | C8, 150 x 4.6 mm, 5 µm | Inertsil ODS 3V (C18) | C8 is slightly less retentive than C18, which can be useful for faster elution. |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer | Methanol/Acetonitrile : 0.3% Diethylamine | Ammonium acetate is volatile and LC-MS compatible. Diethylamine is a tailing suppressor for basic analytes. |
| pH | 4.5 | 4.7 | A slightly acidic pH ensures the amine is protonated, improving peak shape and solubility in the mobile phase. |
| Flow Rate | 0.50 mL/min | Gradient Elution | A lower flow rate can improve resolution in isocratic mode. Gradient elution is used to separate compounds with a wider range of polarities. |
| Detection | 240 nm | 225 nm | Wavelengths selected for optimal absorbance of the benzonitrile chromophore. |
Step 3: Preparative Chiral HPLC
Objective: To resolve the four stereoisomers of 3-Hydroxy Citalopram. This step is essential for preparing specific enantiomers or diastereomers for advanced pharmacological testing.
Causality: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard HPLC. A chiral stationary phase (CSP) is required to create a chiral environment within the column. The CSP forms transient, diastereomeric complexes with the individual enantiomers, which have different binding energies, leading to different retention times and enabling their separation.[11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of pharmaceutical compounds, including Citalopram and its precursors.[13]
Protocol: Chiral HPLC Resolution
-
Column Selection: Screen several polysaccharide-based CSPs. For Citalopram and its analogs, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are proven to be effective.[13]
-
Mobile Phase: Chiral separations are highly sensitive to the mobile phase. For polysaccharide columns, normal-phase eluents are typically used.
-
System: A common mobile phase is a mixture of a non-polar solvent (e.g., n-hexane), an alcohol modifier (e.g., isopropanol or ethanol), and a basic additive (e.g., triethylamine or diethylamine).[13]
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention. The basic additive is crucial to prevent peak tailing by blocking acidic silanol sites on the silica support.
-
-
Optimization: Systematically vary the ratio of hexane to alcohol. A higher percentage of alcohol generally leads to faster elution but may reduce resolution. The goal is to find a balance that provides baseline separation (Resolution > 1.5) in a reasonable timeframe.
-
Fraction Collection: As with RP-HPLC, collect the fractions for each separated stereoisomer.
-
Solvent Removal: Carefully remove the volatile mobile phase under reduced pressure to yield the separated, optically pure isomers.
Table 2: Chiral HPLC System Parameters
| Parameter | Optimized Condition for Citalopram[13] | Rationale |
|---|---|---|
| Column | Chiralcel OD-H | A versatile cellulose-based CSP with proven efficacy for this class of compounds. |
| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (96:4:0.1 v/v/v) | The high hexane content provides strong interaction with the CSP, while the small amount of alcohol and amine fine-tunes retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate, which would be scaled for preparative work. |
| Temperature | 25 °C | Temperature can affect chiral recognition; running at a controlled ambient temperature is a good starting point. |
| Detection | 250 nm | UV detection is suitable for monitoring the separation. |
Step 4: Crystallization and/or Salt Formation
Objective: To obtain the final product as a stable, high-purity crystalline solid and to remove trace impurities left over from chromatography.
Causality: Crystallization is a powerful purification technique that relies on the principle that a compound will have lower solubility in a solvent system at a lower temperature. As the solution cools, the target compound crystallizes out, leaving more soluble impurities behind in the mother liquor. Converting the oily free base into a salt (such as an oxalate or hydrobromide) often induces crystallinity and improves the handling properties and stability of the final product.[14]
Protocol: Final Crystallization
-
Solvent Selection: Dissolve the purified 3-Hydroxy Citalopram free base from the previous step in a minimal amount of a suitable solvent (e.g., acetone, isopropanol, or isopropyl ether).[8]
-
Salt Formation (Optional): If a salt is desired, add a stoichiometric amount of the corresponding acid (e.g., oxalic acid dissolved in acetone).
-
Induce Crystallization: Cool the solution slowly to 0-5 °C. If crystals do not form, scratching the inside of the flask or adding a seed crystal can help initiate the process.
-
Aging: Allow the mixture to stand at low temperature for several hours to maximize the yield.
-
Isolation and Drying: Filter the resulting crystals, wash with a small amount of the cold crystallization solvent, and dry under vacuum to obtain the final high-purity product.
References
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Sharma, M., Jawa, P. R., Gill, R. S., & Bansal, G. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society, 22(1), 74-84. [Link]
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ResearchGate. (n.d.). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Retrieved from ResearchGate. [Link]
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Andersen, J., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6472-6485. [Link]
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